molecular formula C20H18F3N3O B2624776 [4-(1H-indol-4-yl)piperazino][3-(trifluoromethyl)phenyl]methanone CAS No. 256458-51-2

[4-(1H-indol-4-yl)piperazino][3-(trifluoromethyl)phenyl]methanone

Cat. No.: B2624776
CAS No.: 256458-51-2
M. Wt: 373.379
InChI Key: MRNUNOWKNREPPJ-UHFFFAOYSA-N
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Description

[4-(1H-indol-4-yl)piperazino][3-(trifluoromethyl)phenyl]methanone is a complex organic compound with the molecular formula C20H18F3N3O This compound is characterized by the presence of an indole ring, a piperazine ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1H-indol-4-yl)piperazino][3-(trifluoromethyl)phenyl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step involves the addition of the trifluoromethyl-substituted phenyl group via a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[4-(1H-indol-4-yl)piperazino][3-(trifluoromethyl)phenyl]methanone undergoes several types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring may yield indole-2-carboxylic acid, while reduction of the compound may produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(1H-indol-4-yl)piperazino][3-(trifluoromethyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a subject of interest in the development of new medications.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other materials with specialized functions.

Mechanism of Action

The mechanism of action of [4-(1H-indol-4-yl)piperazino][3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets. The indole and piperazine rings allow the compound to bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant and antiseptic.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the production of flexible plastic articles.

Uniqueness

[4-(1H-indol-4-yl)piperazino][3-(trifluoromethyl)phenyl]methanone is unique due to its combination of an indole ring, a piperazine ring, and a trifluoromethyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(1H-indol-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O/c21-20(22,23)15-4-1-3-14(13-15)19(27)26-11-9-25(10-12-26)18-6-2-5-17-16(18)7-8-24-17/h1-8,13,24H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNUNOWKNREPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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